molecular formula C9H13N7S2 B194837 Famotidine cyanoamidine CAS No. 76823-97-7

Famotidine cyanoamidine

Cat. No. B194837
CAS RN: 76823-97-7
M. Wt: 283.4 g/mol
InChI Key: DFHYHFAHYAJKDU-UHFFFAOYSA-N
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Description

Famotidine cyanoamidine, also known as Famotidine, belongs to the group of medicines known as histamine H2-receptor antagonists or H2-blockers . It works by decreasing the amount of acid produced by the stomach . This medicine is used to treat stomach ulcers (gastric and duodenal), erosive esophagitis (heartburn or acid indigestion), and gastroesophageal reflux disease (GERD) .


Synthesis Analysis

A novel cocrystal of the potent H2 receptor antagonist famotidine (FMT) was synthesized with malonic acid (MAL) to enhance its solubility . The cocrystal structure was characterized by X-ray single crystal diffraction, and the asymmetry unit contains one FMT and one MAL connected via intermolecular hydrogen bonds . Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of FAM .


Molecular Structure Analysis

The molecular formula of Famotidine cyanoamidine is C9H13N7S2 . The crystal structure is monoclinic with a P21/n space group and unit cell parameters a = 7.0748 (3) Å, b = 26.6502 (9) Å, c = 9.9823 (4) Å, α = 90, β = 104.2228 (12), γ = 90, V = 1824.42 (12) Å3, and Z = 4 .


Chemical Reactions Analysis

Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of FAM . Environmental humidity and residual water content should be well controlled to prevent polymorphic transformation of FAM during pharmaceutical processing .


Physical And Chemical Properties Analysis

Famotidine has different physical and chemical properties which can cause changes in the solubility, stability, dissolution, bioavailability, and final efficacy of drugs . Moreover, environmental humidity and residual water content should be well controlled to prevent polymorphic transformation of FAM during pharmaceutical processing .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Potential Antibacterial Applications

Famotidine, known as an antiulcer drug, has been studied for its potential as a carbonic anhydrase inhibitor (CAI). Research shows it acts as a nanomolar inhibitor of several human carbonic anhydrases (hCA II, VI, VII, and XII) and those of Helicobacter pylori. High-resolution X-ray structures of famotidine bound to hCA I and II highlight its CA inhibition mechanism, which may lead to the development of novel antibacterials (Angeli, Ferraroni, & Supuran, 2018).

Potential Role in COVID-19 Treatment

Famotidine has been associated with improved clinical outcomes in hospitalized COVID-19 patients. However, its mechanism in this context remains unclear. Studies suggest that while it doesn't affect viral replication significantly, it may impact histamine-induced signaling processes in infected cells, potentially reducing inflammation and improving outcomes (Freedberg et al., 2020); (Chiu et al., 2021); (Yang et al., 2022).

Effects on Human Sperm Fertility Characteristics

A study on the impact of famotidine on human sperm parameters such as motility, viability, and DNA integrity found no significant effect, indicating its relative safety in terms of reproductive health (Banihani, 2019).

Interaction with Human Renal Organic Ion Transporters

Famotidine's interaction with human organic anion transporters (OATs) and organic cation transporter (OCT) was studied. It was found that famotidine is recognized and transported differently compared to cimetidine, indicating its distinct renal handling and potential implications for dosing and side effects (Motohashi et al., 2004).

Safety And Hazards

Before taking famotidine, patients should tell their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .

Future Directions

Based on the existing observational studies, famotidine use is not associated with a reduced risk of mortality or combined outcome of mortality, intubation, and/or intensive care services in hospitalized individuals with COVID-19 . Further randomized controlled trials (RCTs) may help determine the efficacy and safety of famotidine as a treatment for COVID-19 patients in various care settings of the disease .

properties

IUPAC Name

N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHYHFAHYAJKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227644
Record name Famotidine cyanoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famotidine cyanoamidine

CAS RN

76823-97-7
Record name 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76823-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Famotidine cyanoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotidine cyanoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTIDINE CYANOAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6W675X8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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